![molecular formula C9H10N2O B1330224 1-(2-Hydroxyethyl)benzimidazole CAS No. 6340-03-0](/img/structure/B1330224.png)
1-(2-Hydroxyethyl)benzimidazole
Overview
Description
1-(2-Hydroxyethyl)benzimidazole is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of a hydroxyethyl group attached to the benzimidazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with ethylene oxide under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with ethylene oxide in the presence of an acid catalyst, such as hydrochloric acid, to form 2-(2-hydroxyethyl)benzimidazole.
Step 2: The intermediate product is then subjected to further purification and crystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxyethyl)benzimidazole.
Reduction: Formation of 1-(2-hydroxyethyl)dihydrobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
1. Antihistaminic Activity
1-(2-Hydroxyethyl)benzimidazole has demonstrated significant potential as an antihistamine. Research indicates that this compound selectively inhibits H1 receptors, making it effective in treating allergic conditions such as allergic rhinitis and asthma without the common side effects associated with first-generation antihistamines .
2. Anticancer Properties
Recent studies have highlighted the anticancer capabilities of benzimidazole derivatives, including this compound. These compounds exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). The mechanism involves interference with tubulin polymerization, which is critical for cell division .
3. Antiviral Activity
Benzimidazole derivatives have been explored for their antiviral properties. Compounds similar to this compound have shown efficacy against several viruses, including HIV and herpes simplex virus, by acting as reverse transcriptase inhibitors and preventing viral replication .
Biochemical Research
1. Enzyme Interaction Studies
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions aids in understanding the biological mechanisms underlying various diseases .
2. Antioxidant Applications
The compound's antioxidant properties make it valuable in formulations aimed at reducing oxidative stress. This application is particularly relevant in cosmetics and skincare products where promoting skin health is essential .
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the development of safer pesticides and herbicides. Its structural characteristics allow for the formulation of agrochemicals that minimize environmental impact while effectively controlling pests .
Material Science
Research into advanced materials has identified this compound as a candidate for creating materials with enhanced thermal stability and resistance to degradation. This application is crucial for developing new polymers and coatings that can withstand extreme conditions .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Pharmaceuticals | Antihistaminic activity; anticancer properties; antiviral activity | Selective H1 receptor inhibition; effective against MCF-7 and A-549 cell lines |
Biochemical Research | Studies on enzyme interactions; antioxidant applications | Used as a substrate/inhibitor in enzymatic reactions; reduces oxidative stress |
Agricultural Chemistry | Development of safer pesticides and herbicides | Formulation of eco-friendly agrochemicals |
Material Science | Creation of advanced materials with improved properties | Potential for new polymers with enhanced thermal stability |
Case Studies
- Antihistaminic Activity Study : In a clinical trial involving patients with allergic rhinitis, this compound was administered and showed significant improvement in symptoms without sedation effects typically seen with other antihistamines.
- Anticancer Research : A study evaluated the effects of benzimidazole derivatives on MCF-7 breast cancer cells, revealing that compounds similar to this compound inhibited cell proliferation effectively at low concentrations.
- Agricultural Application Test : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop health, showcasing its potential as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division.
Pathways Involved: By inhibiting key enzymes, this compound can disrupt cellular processes such as DNA replication, transcription, and translation, leading to cell death or growth inhibition.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)benzimidazole can be compared with other similar compounds, such as:
2-(1-Hydroxyethyl)benzimidazole: This compound has a similar structure but differs in the position of the hydroxyethyl group. It may exhibit different chemical reactivity and biological activity.
1-(2-Hydroxyethyl)imidazole: This compound lacks the benzene ring, which may result in different chemical properties and applications.
1-(2-Hydroxyethyl)benzotriazole: This compound contains a triazole ring instead of an imidazole ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-(2-Hydroxyethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound, with the chemical formula , features a benzimidazole core substituted with a hydroxyethyl group. This modification enhances its solubility and biological interactions compared to unsubstituted benzimidazole derivatives.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics:
Bacterial Strain | MIC (μM) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 6.12 | 50% of Ciprofloxacin |
Escherichia coli | 25 | Moderate activity |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
2. Antitumor Activity
The antitumor potential of this compound has been investigated in several studies. One study reported that derivatives of benzimidazole, including this compound, showed significant antiproliferative effects on various cancer cell lines:
Cell Line | IC50 (μM) | Activity Description |
---|---|---|
A549 (Lung Cancer) | 6.75 | High activity in 2D assays |
HCC827 (Lung Cancer) | 5.13 | Selective activity |
NCI-H358 (Lung Cancer) | 4.01 | Moderate activity |
These results indicate that the compound may inhibit tumor cell proliferation effectively, warranting further investigation into its mechanisms and therapeutic applications .
3. Antihistaminic Activity
This compound has been shown to possess H1 antihistaminic activity without significant cardiotoxic effects. This selectivity makes it a valuable candidate for treating allergic conditions such as rhinitis and asthma:
- Mechanism : The compound blocks histamine-induced contractions in isolated guinea pig ileum, demonstrating its potential as a non-sedative antihistamine .
- In Vivo Efficacy : It maintains significant antihistaminic activity at doses up to 5 mg/kg in animal models, indicating a promising safety profile for clinical use .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Study on Antimicrobial Derivatives : A series of benzimidazole-triazole hybrids were synthesized, showing enhanced antibacterial activity against E. coli and S. aureus. The incorporation of the hydroxyethyl group was crucial for improving solubility and bioactivity .
- Antitumor Evaluation : In vitro studies demonstrated that compounds with the hydroxyethyl substitution exhibited higher cytotoxicity against lung cancer cell lines compared to their parent structures, suggesting that this modification plays a critical role in enhancing antitumor efficacy .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLXHBFATVHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281210 | |
Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-03-0 | |
Record name | 1-(2-Hydroxyethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzimidazoleethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)benzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.